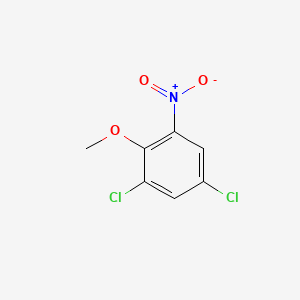

1,5-Dichloro-2-methoxy-3-nitrobenzene

Vue d'ensemble

Description

1,5-Dichloro-2-methoxy-3-nitrobenzene is an organic compound with the molecular formula C7H5Cl2NO3. It is a derivative of benzene, where two chlorine atoms, one methoxy group, and one nitro group are substituted on the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,5-Dichloro-2-methoxy-3-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 1,5-dichloro-2-methoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to avoid over-nitration.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

1,5-Dichloro-2-methoxy-3-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Reduction: 1,5-Dichloro-2-methoxy-3-aminobenzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

1,5-Dichloro-2-methoxy-3-nitrobenzene is used in scientific research for:

Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Biological Studies: Investigating the effects of nitrobenzene derivatives on biological systems.

Medicinal Chemistry: Exploring potential pharmaceutical applications of its derivatives.

Industrial Applications: Used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 1,5-dichloro-2-methoxy-3-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, deactivates the benzene ring towards further electrophilic substitution, directing incoming electrophiles to the meta positions relative to the nitro group.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,5-Dichloro-3-methoxy-2-nitrobenzene: Similar structure but with different positions of the substituents.

1,3-Dichloro-2-nitrobenzene: Lacks the methoxy group.

1,5-Dichloro-2-nitrobenzene: Lacks the methoxy group.

Uniqueness

1,5-Dichloro-2-methoxy-3-nitrobenzene is unique due to the presence of both methoxy and nitro groups on the benzene ring, which influences its reactivity and applications in chemical synthesis and research.

Activité Biologique

1,5-Dichloro-2-methoxy-3-nitrobenzene (C₇H₅Cl₂NO₃) is an organic compound characterized by its unique structure, which includes two chlorine atoms, a methoxy group, and a nitro group attached to a benzene ring. This configuration imparts significant electrophilic properties to the compound, allowing it to interact with various biological molecules. This article explores the biological activity of this compound, focusing on its mechanism of action, biochemical pathways, and potential applications in medicinal chemistry.

The biological activity of this compound primarily arises from its electrophilic nature. The nitro group can undergo reduction to form an amino group under certain conditions, while the chlorine atoms can participate in nucleophilic aromatic substitution reactions. These chemical properties enable the compound to react with nucleophilic sites in proteins and other biomolecules, potentially altering their structure and function.

Key Reactions

- Reduction : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

- Substitution : Chlorine atoms can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.

- Oxidation : The methoxy group may be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Biochemical Pathways

The interactions of this compound with biological molecules can influence several biochemical pathways:

- Protein Modification : The compound's ability to react with amino groups in proteins may lead to structural changes that affect enzyme activity or receptor function.

- Cellular Signaling : Alterations in protein structures can disrupt normal signaling pathways, potentially leading to changes in cellular responses.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure. Factors such as size, charge, and the presence of functional groups affect its absorption, distribution, metabolism, and excretion (ADME). The nitro group's presence may significantly impact metabolic pathways and the compound's overall bioavailability.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

-

Antiviral Activity : Research has shown that compounds similar to this compound exhibit potent inhibitory effects on viral enzymes. For instance, studies on non-nucleoside inhibitors have demonstrated that structural modifications can enhance antiviral potency while maintaining low cytotoxicity levels ( ).

Compound NS5B Enzyme IC50 (nM) GT1b-Replicon EC50 (nM) 1 435 3860 2 44 30 3 >50 912 -

Toxicological Assessments : Investigations into the cytotoxicity of related compounds indicate that while some derivatives show significant biological activity, they also maintain low toxicity profiles up to concentrations of 100 µM ( ).

Compound Cytotoxicity (up to 100 µM) A <5% inhibition B <10% inhibition

Applications in Medicinal Chemistry

Due to its electrophilic characteristics and ability to modify biomolecules, this compound holds potential for development as a therapeutic agent. It is being studied for applications in:

- Pharmaceutical Development : Its reactivity allows for the synthesis of novel compounds that may exhibit enhanced therapeutic effects.

- Industrial Chemistry : The compound serves as an intermediate in the synthesis of dyes and other industrial chemicals.

Propriétés

IUPAC Name |

1,5-dichloro-2-methoxy-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO3/c1-13-7-5(9)2-4(8)3-6(7)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQRXLBNJKPMELG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190625 | |

| Record name | 2,6-Dichloro-4-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37138-82-2 | |

| Record name | 2,6-Dichloro-4-nitroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037138822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloro-4-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.